2-(Azetidin-1-yl)-2-oxoacetic acid
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Description
“2-(Azetidin-1-yl)-2-oxoacetic acid” is a chemical compound that is part of the azetidine family . Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . The compound is a white solid at room temperature .
Synthesis Analysis
Azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . An even more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H10CLNO2 . The InChI code for this compound is 1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H .Physical and Chemical Properties Analysis
“this compound” is a white solid at room temperature . It has a molecular weight of 151.59 .Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-1-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4(5(8)9)6-2-1-3-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXPOIQAAMIVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566724 |
Source
|
Record name | (Azetidin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89072-13-9, 749177-98-8 |
Source
|
Record name | SF 2185 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089072139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Azetidin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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